Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXUAZAJNQLTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323024 | |
| Record name | ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313405-80-0 | |
| Record name | ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
The intermediate ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via a cyclocondensation reaction between thiourea and ethyl 2-chloroacetoacetate. The method described in patent CN103664819A provides an optimized protocol:
Procedure:
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A 10–35% (w/w) ethyl acetate solution in ethanol is prepared.
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Thiourea (30.4 g) and sodium carbonate (0.3–3.3 g) are added to the solution.
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Ethyl 2-chloroacetoacetate (33 g) is added dropwise at 40–55°C, followed by heating to 60–70°C for 5–5.5 hours.
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The solvent is partially distilled, and the mixture is cooled, filtered, and neutralized with NaOH to pH 9–10.
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The product is isolated via vacuum drying, yielding >98% pure intermediate with a melting point of 172–173°C.
Key Advantages:
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Short reaction time (5.5 hours vs. 10 hours in traditional methods).
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Low energy consumption due to moderate temperatures.
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High yield and purity, eliminating the need for column chromatography.
Acylation of the Amino Group
The second stage involves introducing the cyclohexylcarbonyl moiety to the amino group of the thiazole intermediate. While no direct synthesis of the target compound is detailed in the provided sources, analogous acylation reactions for similar thiazoles are reported in the literature.
Proposed Method:
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Reagents:
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Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equiv)
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Cyclohexanecarbonyl chloride (1.2 equiv)
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Base: Triethylamine (2 equiv) or sodium carbonate
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Procedure:
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The thiazole intermediate is dissolved in anhydrous DCM under nitrogen.
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Triethylamine is added, followed by dropwise addition of cyclohexanecarbonyl chloride at 0°C.
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The reaction is stirred at room temperature for 12–24 hours.
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The mixture is washed with water, dried over Na₂SO₄, and concentrated.
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Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) yields the final product.
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Optimization Insights:
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Coupling Agents: Use of EDCI/HOBt or HATU may enhance efficiency, as demonstrated in the synthesis of structurally related 2-(3-benzamidopropanamido)thiazole-5-carboxylates.
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Solvent Effects: Polar aprotic solvents like DMF improve solubility but may require higher temperatures.
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Yield: Expected yields range from 70–85%, depending on purification methods.
Reaction Mechanism and Kinetic Analysis
Cyclocondensation Mechanism
The formation of the thiazole core proceeds via a nucleophilic substitution and cyclization mechanism:
Acylation Mechanism
The acylation follows a standard nucleophilic acyl substitution:
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The amino group of the thiazole attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.
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Triethylamine scavenges HCl, preventing protonation of the amine and ensuring reaction progression.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step procedures that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that compounds with thiazole moieties can inhibit the growth of various pathogens, including resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown cytotoxic effects against several cancer cell lines. For instance, a study evaluating similar thiazole compounds reported significant inhibition of cell proliferation in breast and prostate cancer cell lines, suggesting a promising avenue for cancer therapy.
Pharmacological Applications
Diabetes Management
There is emerging evidence that thiazole derivatives can play a role in managing diabetes. Compounds structurally related to this compound have been associated with improved insulin sensitivity and glucose metabolism in preclinical models.
Research Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study B | Anticancer Activity | Showed significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values in low micromolar range. |
| Study C | Diabetes Research | Indicated enhanced glucose uptake in muscle cells treated with thiazole derivatives compared to controls. |
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogous compounds lie in the substituents at positions 2 and 4 of the thiazole core. Below is a comparative analysis:
Key Observations :
- Position 4 : The methyl group is conserved across many analogs, suggesting its role in maintaining thiazole ring stability .
Physicochemical Properties
*Calculated using ChemDraw.
Biological Activity
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 268.35 g/mol. The structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives indicated that modifications can enhance their efficacy against various bacterial strains .
- Anticancer Properties : Thiazole-containing compounds are frequently investigated for their anticancer potential. Research suggests that the structural motifs of thiazoles can interact with cancer cell pathways, inhibiting proliferation and inducing apoptosis .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : The initial step often includes the reaction of an appropriate carbonyl compound with thiourea to form the thiazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and cyclohexylcarbonyl groups through acylation and esterification processes.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| This compound | 128 | Escherichia coli |
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The proposed mechanism of action for this compound involves interference with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. The thiazole ring is believed to play a crucial role in binding to specific enzymes or receptors involved in these pathways.
Q & A
Q. What is the optimal synthetic route for Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazole Core Formation: Condensation of ethyl acetoacetate with thiourea derivatives in a one-pot Biginelli-like reaction to form the thiazole ring .
Acylation: Reacting the amino-substituted thiazole intermediate with cyclohexanecarbonyl chloride under basic conditions (e.g., potassium carbonate in methanol/water) to introduce the cyclohexylcarbonyl group .
Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Key Parameters:
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray Crystallography: The SHELX suite (e.g., SHELXL, SHELXS) is widely used for single-crystal structure determination. For example, disordered solvent molecules in crystal lattices are resolved using iterative refinement .
- Spectroscopic Techniques:
- Overlapping signals in NMR due to conformational flexibility of the cyclohexyl group.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer:
- Activity Trends:
- Rational Design:
Q. How can researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Case Example: Inconsistent reports on anti-diabetic vs. anti-cancer activity may arise from:
- Resolution Strategies:
Q. What computational tools are recommended for studying this compound’s reactivity?
Methodological Answer:
- Quantum Chemistry: Gaussian 16 for optimizing geometry and calculating electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): GROMACS to simulate solvent interactions (e.g., aqueous ethanol) and assess stability of the thiazole ring .
Key Findings: - The thiazole sulfur exhibits partial positive charge, making it susceptible to nucleophilic attack in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
